molecular formula C10H10N2 B12954863 2-(2-Aminocyclopropyl)benzonitrile

2-(2-Aminocyclopropyl)benzonitrile

Cat. No.: B12954863
M. Wt: 158.20 g/mol
InChI Key: KMRHLDAWJXRMBA-UHFFFAOYSA-N
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Description

2-(2-Aminocyclopropyl)benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopropyl ring, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminocyclopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a cyclopropylamine derivative under specific conditions. For instance, the reaction can be catalyzed by a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminocyclopropyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminocyclopropyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Aminocyclopropyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminocyclopropyl)benzonitrile is unique due to the combination of the cyclopropyl ring and the benzonitrile group, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(2-aminocyclopropyl)benzonitrile

InChI

InChI=1S/C10H10N2/c11-6-7-3-1-2-4-8(7)9-5-10(9)12/h1-4,9-10H,5,12H2

InChI Key

KMRHLDAWJXRMBA-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C#N

Origin of Product

United States

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